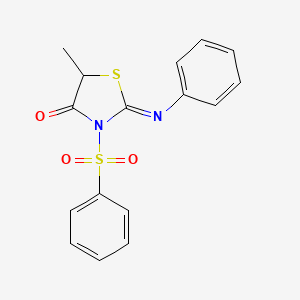

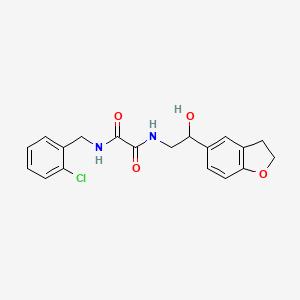

![molecular formula C18H22N4O3 B2641625 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide CAS No. 1788773-23-8](/img/structure/B2641625.png)

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide” is a complex organic compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. The imidazole and pyrazole rings are fused together, forming a unique structure .

Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of fused imidazole and pyrazole rings. The imidazole ring is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The pyrazole ring is a three-carbon, two-nitrogen ring structure .

科学的研究の応用

Synthesis and Characterization

The chemical compound has not been directly identified in the provided search results. However, similar compounds with related structural motifs have been synthesized and characterized, offering insights into potential applications and methodologies. For instance, the development of radiolabelled angiotensin II antagonists for receptor imaging (Hamill et al., 1996) and the synthesis of novel coordination complexes with pyrazole-acetamide derivatives, showcasing potential in hydrogen bonding and antioxidant activity (Chkirate et al., 2019), indicate a broad interest in exploring the chemical space around pyrazole derivatives.

Mechanistic Studies and Reactivity

Mechanistic insights and reactivity of pyrazole derivatives have been thoroughly investigated, as demonstrated by Aly et al. (2017), who explored the regioselective synthesis of 5-aminopyrazoles from amidrazones and activated nitriles, offering a basis for understanding the chemical behavior of complex pyrazole compounds (Aly et al., 2017).

Biological Evaluation

While specific studies on N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide are absent, related research into pyrazole derivatives provides a context for potential biological activities. The evaluation of Schiff bases containing triazole and pyrazole rings for their antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019) suggests that structurally similar compounds could possess significant biological relevance.

Catalytic Applications

Research into N-heterocyclic carbene ligands derived from imidazo[1,5-a]pyridines for CO2 carboxylation (Park et al., 2017) highlights the versatility of imidazo-pyrazolyl derivatives in catalysis, suggesting potential applications in green chemistry and CO2 utilization.

将来の方向性

Imidazole-containing compounds have been attracting the attention of medicinal chemists due to their considerable biological and pharmacological activities . Therefore, the future research directions could involve exploring the potential biological activities of “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide” and its derivatives, as well as optimizing its synthesis process for potential industrial applications .

特性

IUPAC Name |

3,4-diethoxy-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-3-24-15-6-5-14(13-16(15)25-4-2)18(23)19-9-10-21-11-12-22-17(21)7-8-20-22/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCRXEGDJLYTIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCCN2C=CN3C2=CC=N3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

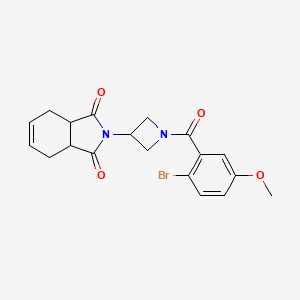

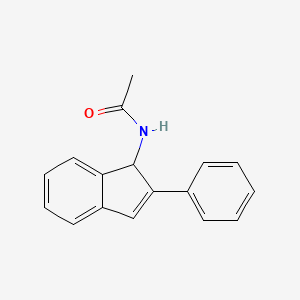

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2641545.png)

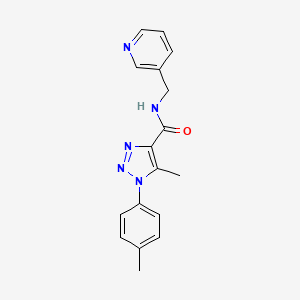

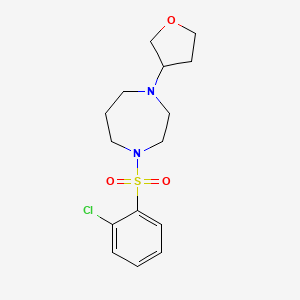

![1-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2641549.png)

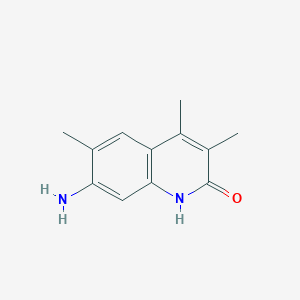

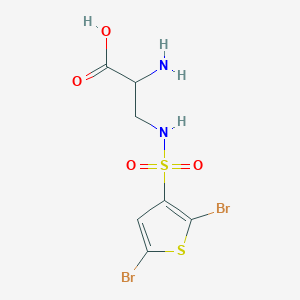

![4-fluoro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide](/img/structure/B2641553.png)

![2-[6-(5-Chloro-2-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2641556.png)

![Ethyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2641558.png)

![2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline](/img/structure/B2641564.png)